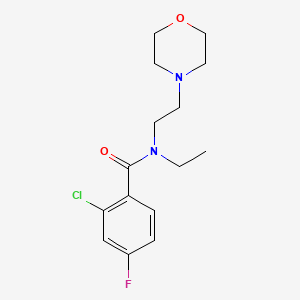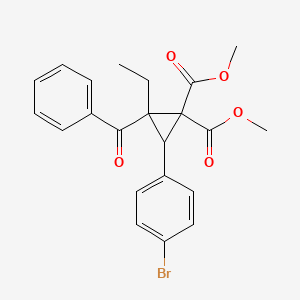
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(3-Benzyl-1-Methyl-2-Oxo-2,3-Dihydro-1H-Indol-3-yl)-N-(Pyridin-3-Ylmethyl)Acetamide involves various methods. For instance, Shibuya et al. (2018) describe a synthesis process involving the insertion of a piperazine unit to enhance aqueous solubility and oral absorption (Shibuya et al., 2018). Menciu et al. (1999) discuss the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, involving indolization under Fischer conditions and amidification (Menciu et al., 1999).
Molecular Structure Analysis
Knaack et al. (2001) provide insights into the spectroscopic characterization of related compounds, optimizing synthesis routes and confirming structures through NMR experiments and X-ray crystallography (Knaack et al., 2001).
Chemical Reactions and Properties
Pailloux et al. (2007) describe the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide, exploring different oxidants and reaction conditions to generate various products (Pailloux et al., 2007).
Applications De Recherche Scientifique
Discovery of Clinical Candidates
The discovery of clinical candidates like K-604, an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), exemplifies the application of similar compounds in the development of treatments for diseases involving ACAT-1 overexpression. The design considerations leading to improved solubility and oral absorption highlight the importance of structural modifications in drug discovery processes (K. Shibuya et al., 2018).
Corrosion Inhibitors
Compounds with similar structural features have been investigated for their corrosion inhibition properties. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and tested for their efficiency in preventing corrosion on steel surfaces in acidic and oil medium environments, demonstrating the versatility of acetamide derivatives in industrial applications (A. Yıldırım & M. Çetin, 2008).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activity is a common application in scientific research. For example, the study of sulphonamide derivatives and their antimicrobial properties showcases the potential for similar acetamide compounds to contribute to the development of new antimicrobial agents, with computational calculations providing insights into their effectiveness (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Pharmaceutical Applications
The structural analysis and pharmaceutical applications of compounds like GSK189254, an H3 receptor antagonist, illustrate the potential of related acetamide derivatives in treating cognitive disorders such as Alzheimer's disease. The specificity of binding to histamine H3 receptors and the resultant cognitive performance improvement in preclinical models underscore the relevance of structural analogs in neuropharmacology (A. Medhurst et al., 2007).
Propriétés
IUPAC Name |
2-(3-benzyl-1-methyl-2-oxoindol-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-27-21-12-6-5-11-20(21)24(23(27)29,14-18-8-3-2-4-9-18)15-22(28)26-17-19-10-7-13-25-16-19/h2-13,16H,14-15,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZQOAJCEZVXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC3=CC=CC=C3)CC(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)


![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)
![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)
![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)
![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)
![3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)
![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)
![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)
![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)
![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)
![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)